molecular formula C17H27NO4 B1443681 1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid CAS No. 1250998-00-5

1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid

Cat. No. B1443681
M. Wt: 309.4 g/mol
InChI Key: MOWGSPJMRSIRSG-UHFFFAOYSA-N
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Description

“1’-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4’-piperidine]-2-carboxylic acid” is a complex organic compound . It contains a total of 49 bonds, including 24 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 five-membered rings, 2 six-membered rings, and 1 carboxylic acid .


Synthesis Analysis

The synthesis of polysubstituted bicyclo[2.1.1]hexanes, which are similar to the compound , has been described in the literature . The synthesis involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This method is operationally simple and can be used to prepare bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .


Molecular Structure Analysis

The molecular structure of “1’-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4’-piperidine]-2-carboxylic acid” is complex, with a bicyclic core and several functional groups . The compound contains a spiro[bicyclo[2.2.1]heptane-7,4’-piperidine] core, with a tert-butoxycarbonyl group and a carboxylic acid group attached .


Chemical Reactions Analysis

The compound can potentially undergo a variety of chemical reactions due to its complex structure and the presence of several functional groups . For instance, the carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The bicyclic core can potentially undergo reactions at the bridgehead positions .

Scientific Research Applications

Spiropiperidine Synthesis and Drug Discovery

Spiropiperidines are a focus of medicinal chemistry due to their three-dimensional chemical space, offering novel approaches for drug discovery. The methodology for synthesizing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, has been extensively explored. Strategies include forming the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. While 3- and 4-spiropiperidines are predominantly synthesized for drug discovery projects, 2-spiropiperidines, which might include derivatives like the compound , are typically synthesized en route to natural products. The synthesis techniques for these compounds are crucial for advancing drug discovery efforts, providing a pathway to explore new pharmacological profiles (Griggs, Tape, & Clarke, 2018).

Bicyclo[2.2.1]heptane Derivatives in Drug Research

Bicyclo[2.2.1]heptane derivatives, closely related structurally to the compound of interest, have gained importance in drug research not only for their medicinal applications but also as test molecules for studying structure-activity relationships due to their special molecular shape and the sterically fixed position of their substituents. This aspect is vital for understanding how structural changes affect biological activity and can lead to the development of new drugs with optimized efficacy and safety profiles (Buchbauer & Pauzenberger, 1991).

Future Directions

Bridged-bicyclic compounds like “1’-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4’-piperidine]-2-carboxylic acid” are currently under intense investigation as building blocks for pharmaceutical drug design . The development of methods for their preparation, particularly those that provide access to bridge-functionalised species, is a key goal of future research . These compounds open up many new opportunities for molecular design and the exploration of chemical space .

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h11-13H,4-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWGSPJMRSIRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3CCC2C(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid
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1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid
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1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid
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1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid
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1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid
Reactant of Route 6
1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid

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